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Abstract

ANC1 (Annealing helicase non-complementing 1), also known as TAF14 or TFGS, is a highly
conserved protein in Saccharomyces cerevisiae that plays a pivotal role as a shared subunit
across multiple essential nuclear complexes.[1][2] Its presence in chromatin remodeling
complexes like SWI/SNF, INO80, and RSC, as well as in transcription factor complexes such
as TFIID and TFIIF, and histone acetyltransferase (HAT) complexes like NuA3, positions it as a
critical integrator of chromatin dynamics and gene expression.[1][2][3] This technical guide
provides an in-depth exploration of the molecular functions of ANC1, its interactions within
these key complexes, and its emerging role in the DNA damage response. Detailed
experimental protocols for studying ANC1 and its interactions are also provided to facilitate
further research in this area.

ANC1: Protein Architecture and Functional Domains

ANC1 is a non-essential protein in yeast, yet its deletion leads to a variety of phenotypes
including slow growth and abnormal actin cytoskeleton morphology.[1] The protein is
characterized by two primary functional domains that dictate its interactions and role as a
molecular adapter.

e YEATS Domain: Located at the N-terminus, the YEATS domain is a recently identified
"reader" of histone post-translational modifications.[4] It specifically recognizes acetylated
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and crotonylated lysine residues on histone tails, particularly H3K9ac.[4] This interaction is
crucial for tethering ANC1-containing complexes to specific loci on chromatin, thereby
influencing their local activity.[5] The human homologs of the YEATS domain family are
implicated in certain forms of acute leukemia, highlighting the domain's critical function.[1][6]

e ET Domain (Extra-Terminal): The C-terminal region of ANC1 contains an ET domain. This
domain is responsible for mediating protein-protein interactions and is required for the
incorporation of ANCL1 into its various resident complexes.[4][5] The ET domain of ANC1
recognizes a common motif present in multiple transcriptional coactivator proteins, enabling
it to act as a versatile hub for orchestrating different transcriptional machineries.[4]

ANC1's Role in Core Chromatin Remodeling
Complexes

ANC1's function is best understood through its participation in several distinct chromatin
remodeling and modifying complexes. It often interacts directly with the catalytic ATPase
subunits of these complexes, suggesting a role in modulating their activity or recruitment.[6]

SWI/SNF and RSC Complexes

The SWI/SNF (Switching/Sucrose Non-Fermenting) and RSC (Remodels the Structure of
Chromatin) complexes are two of the most well-characterized ATP-dependent chromatin
remodelers in yeast. ANC1 is a stoichiometric component of the SWI/SNF complex.[7] It has
been shown to directly interact with the catalytic ATPase subunits of both SWI/SNF (Snf2) and
RSC (Sthl).[6] Through these interactions, ANC1 is thought to contribute to the proper
targeting and function of these remodelers at gene promoters, facilitating the nucleosome
sliding or eviction necessary for transcriptional activation.

INO80 Complex

The INO80 complex is involved in a wide range of nuclear processes, including transcription,
DNA replication, and repair. ANCL1 is a core subunit of the INO80 complex and interacts directly
with the Ino80 ATPase.[6] Its presence is crucial for the overall integrity and function of the
complex.

NuA3 Histone Acetyltransferase Complex
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ANC1 is also a key component of the NUA3 complex, a major histone H3 acetyltransferase in
yeast.[2][8] Within this complex, ANC1's ET domain interacts with both the catalytic subunit
Sas3 and another subunit, Yngl.[8] These interactions are essential for the proper function of
the NuA3 complex in gene transcription and DNA repair.[8] The YEATS domain of ANC1, along
with the PHD finger of Yngl which recognizes H3K4me3, likely work in concert to target the
NuA3 complex to specific chromatin regions for H3 acetylation.

Quantitative Data on ANC1 Interactions and
Stoichiometry

While the protein-protein interactions of ANC1 within its various complexes have been
gualitatively established, specific quantitative data such as binding affinities (Kd) and precise
stoichiometry in every complex are not extensively documented in the literature. The available
information is summarized below.

Interacting ) ..
Complex . Interaction Type Stoichiometry
Subunit(s)
Snf2 (catalytic At least one co er
SWI/SNF ( Y Direct PP
ATPase), Snf5 complex[1]
Sth1l (catalytic ] N
RSC Direct[6] Not specified
ATPase)
Ino80 (catalytic ) )
INO8O Direct[6] Core subunit
ATPase)

Sas3 (catalytic HAT),

NuA3 Direct[8] Core subunit
Yngl
Tsm1 (catalytic ) N
TFIID ) Direct[6] Not specified
subunit)
Tfgl (catalytic Less tightl
TFIF g (_ d Direct[6] .g Y
subunit) associated[1]

Note: The stoichiometry of many of these large, dynamic complexes is challenging to
determine and may vary under different cellular conditions. The data presented is based on
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available proteomic and biochemical studies.

ANC1 in the DNA Damage Response

Emerging evidence has implicated ANC1 in the DNA damage response (DDR), specifically in
the post-replication repair (PRR) pathway.[6][8] The PRR pathway allows cells to tolerate DNA
lesions encountered during replication, preventing replication fork collapse.[7][9][10] Yeast
strains lacking ANC1 show increased sensitivity to DNA damaging agents.[6] Genetic analyses
have placed ANC1 in an error-free branch of the PRR pathway, where it appears to function
alongside key PRR proteins like Rad5 and Srs2.[6] It is hypothesized that ANC1 acts as a
regulatory adapter, linking chromatin remodeling and transcription with the repair machinery at
sites of DNA damage.[6]
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Experimental Protocols
Tandem Affinity Purification (TAP) of ANC1-Containing
Complexes

This protocol describes the purification of ANC1 and its associated protein complexes from S.

cerevisiae using a C-terminal TAP tag.

Materials:

Yeast strain expressing ANC1-TAP and an isogenic untagged control strain.

Yeast lysis buffer (e.g., 50 mM Tris-HCI pH 8.0, 150 mM NaCl, 1.5 mM MgCl2, 0.15% NP-40,
protease inhibitors).

IgG Sepharose beads.

TEV protease and TEV cleavage buffer.

Calmodulin binding buffer and Calmodulin affinity resin.
Elution buffer (containing EGTA).

Liquid nitrogen.

Bead beater with glass beads.

Procedure:

Cell Culture and Harvest: Grow 4-6 liters of the ANC1-TAP and untagged control yeast
strains to an OD600 of 1.5-2.0. Harvest cells by centrifugation, wash with sterile water, and
flash-freeze the cell pellets in liquid nitrogen.[1]

Cryogenic Lysis: Resuspend the frozen cell pellet in lysis buffer. Lyse the cells by cryogenic
grinding or using a bead beater with glass beads at 4°C.

Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 30,000 x g) for 30 minutes at
4°C to pellet cell debris. Collect the supernatant.
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First Affinity Purification (19G):

o Incubate the clarified lysate with IgG Sepharose beads for 2 hours at 4°C with gentle
rotation.[3]

o Wash the beads extensively with lysis buffer to remove non-specific binders.
TEV Protease Cleavage:
o Resuspend the beads in TEV cleavage buffer containing TEV protease.

o Incubate for 2 hours at 16°C to release ANCL1 and its interacting partners from the IgG
beads.[1][3]

Second Affinity Purification (Calmodulin):

o Collect the eluate from the TEV cleavage step and add calmodulin binding buffer.

o Incubate with Calmodulin affinity resin for 1-2 hours at 4°C.

o Wash the beads with calmodulin binding buffer to remove any remaining contaminants.

Elution: Elute the purified ANC1-containing complexes from the calmodulin resin using an
elution buffer containing EGTA.

Analysis: Analyze the purified complexes by SDS-PAGE followed by silver or Coomassie
staining. Identify individual protein bands by mass spectrometry.

Co-Immunoprecipitation (Co-IP) of ANC1 and an
Interacting Partner

This protocol is designed to validate the interaction between ANC1 and a putative interacting
protein (Protein X).

Materials:

e Yeast strain co-expressing tagged versions of ANC1 (e.g., ANC1-HA) and Protein X (e.qg.,
ProteinX-Myc).
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e Co-IP Lysis Buffer (non-denaturing, e.g., 50 mM Tris-HCI pH 7.5, 150 mM NacCl, 1 mM
EDTA, 0.5% NP-40, protease inhibitors).

e Anti-HA antibody.

e Protein A/G magnetic beads.

o Wash Buffer (e.qg., lysis buffer with lower detergent concentration).
o Elution Buffer (e.g., SDS-PAGE sample buffer).

Procedure:

o Prepare Cell Lysate: Grow yeast cells to mid-log phase, harvest, and lyse them in Co-IP lysis
buffer as described in the TAP protocol.

e Immunoprecipitation:

o Incubate the clarified lysate with an anti-HA antibody (to target ANC1-HA) for 2-4 hours at
4°C.

o Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the
antibody-protein complexes.

e Washing:
o Pellet the beads using a magnetic stand and discard the supernatant.

o Wash the beads 3-5 times with cold Wash Buffer to remove non-specifically bound
proteins.

e Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute
the proteins and denature them.

o Western Blot Analysis:

o Separate the eluted proteins by SDS-PAGE.
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o Transfer to a nitrocellulose or PVDF membrane.

o Probe the membrane with an anti-Myc antibody to detect the co-immunoprecipitated
Protein X.

o A successful Co-IP will show a band for ProteinX-Myc in the ANC1-HA immunoprecipitate.

Chromatin Immunoprecipitation (ChiP) for ANC1 Target
Genes

This protocol allows for the identification of genomic loci bound by ANCL1 in vivo.

Materials:

Yeast strain expressing a tagged version of ANC1 (e.g., ANC1-Myc).

o Formaldehyde (for cross-linking).

e Glycine (to quench cross-linking).

e ChIP Lysis Buffer (containing SDS and protease inhibitors).

e Sonicator.

e Anti-Myc antibody.

» Protein A/G magnetic beads.

e ChIP Wash Buffers (low salt, high salt, LIiCl).

o Elution Buffer (containing SDS and NaHCO3).

e Proteinase K.

e Phenol-chloroform and DNA purification columns.

» gPCR primers for target and control loci.

Procedure:
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Cross-linking: Treat mid-log phase yeast cells with 1% formaldehyde for 15-20 minutes at
room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

Cell Lysis and Chromatin Shearing:

o Harvest and wash the cells. Lyse the cells in ChIP Lysis Buffer.

o Shear the chromatin to an average size of 200-500 bp using a sonicator.
Immunoprecipitation:

o Clarify the sonicated lysate by centrifugation.

o Incubate the chromatin with an anti-Myc antibody overnight at 4°C. Save a small portion of
the lysate as the "input” control.

o Add Protein A/G beads to capture the antibody-chromatin complexes.

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to
remove non-specific chromatin.

Elution and Reverse Cross-linking:
o Elute the chromatin from the beads.

o Reverse the formaldehyde cross-links by incubating at 65°C overnight in the presence of
high salt.

DNA Purification: Treat the samples with RNase A and Proteinase K. Purify the DNA using
phenol-chloroform extraction or a DNA purification Kkit.

Analysis by qPCR:

o Perform quantitative PCR on the immunoprecipitated DNA and the input DNA using
primers specific to a suspected target gene promoter and a negative control region.

o Enrichment of the target locus in the immunoprecipitated sample relative to the input
indicates that ANC1 binds to that genomic region.
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Conclusion and Future Directions

ANC1/TAF14 emerges as a key architectural protein that physically and functionally links
multiple major chromatin-modifying and transcription complexes. Its YEATS and ET domains
provide a mechanism for both chromatin recognition and complex assembly, positioning ANC1
as a central hub in the regulation of gene expression. Its role in the DNA damage response
further expands its functional repertoire, suggesting it helps coordinate chromatin-based
processes with genome maintenance.

For drug development professionals, the conservation of the YEATS domain and its association
with human leukemias makes ANC1 and its human homologs attractive, albeit challenging,
targets. Future research should focus on obtaining high-resolution structures of ANC1 within its
various complexes to better understand its precise molecular interactions. Furthermore, the
development of specific inhibitors targeting the YEATS domain's acetyl-lysine binding pocket
could provide novel therapeutic avenues. Elucidating the full range of ANC1's functions will
undoubtedly provide deeper insights into the intricate network that governs chromatin structure
and gene regulation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.med.unc.edu/vazirilab/wp-content/uploads/sites/648/2018/11/Mechanism-of-Post-Replication-DNA-Repair.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11196586/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11196586/
https://en.wikipedia.org/wiki/Postreplication_repair
https://pubmed.ncbi.nlm.nih.gov/28208741/
https://www.benchchem.com/product/b1175173#role-of-anc1-in-chromatin-remodeling-complexes
https://www.benchchem.com/product/b1175173#role-of-anc1-in-chromatin-remodeling-complexes
https://www.benchchem.com/product/b1175173#role-of-anc1-in-chromatin-remodeling-complexes
https://www.benchchem.com/product/b1175173#role-of-anc1-in-chromatin-remodeling-complexes
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1175173?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1175173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

